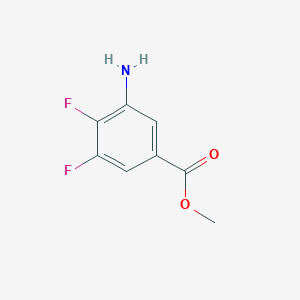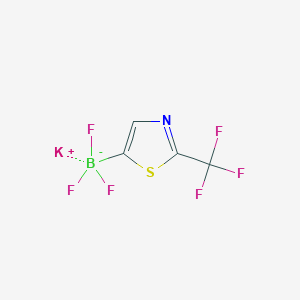
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate is a specialized organoboron compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a thiazole ring, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate typically involves the reaction of a suitable boronic acid or boronate ester with potassium fluoride in the presence of a trifluoromethylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to yield borohydrides or other reduced boron species.
Substitution: The trifluoromethyl and thiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is utilized in the development of fluorescent probes and imaging agents due to its unique chemical properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and thiazole groups. These groups enhance the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways. The compound can form stable complexes with transition metals, which are crucial for its catalytic activity in cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium pentafluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability, such as in advanced material synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C4HBF6KNS |
|---|---|
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide |
InChI |
InChI=1S/C4HBF6NS.K/c6-4(7,8)3-12-1-2(13-3)5(9,10)11;/h1H;/q-1;+1 |
Clave InChI |
VYTQZGSJPQKTOQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CN=C(S1)C(F)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
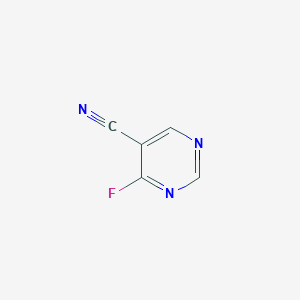
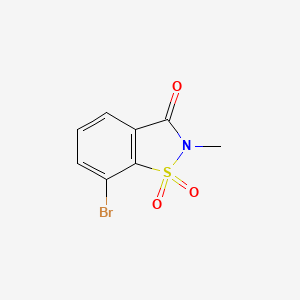
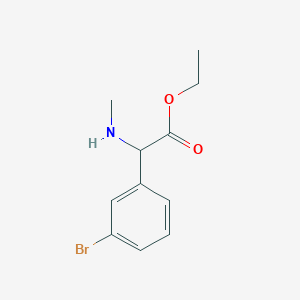
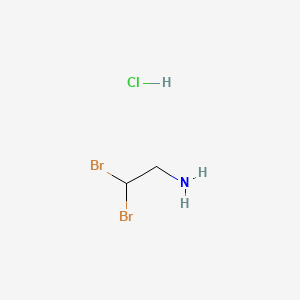
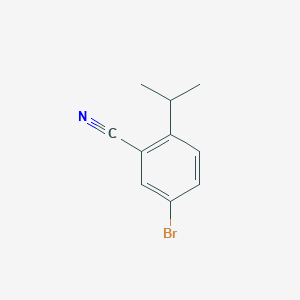
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
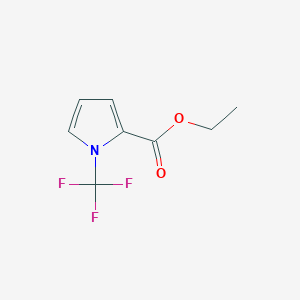
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
